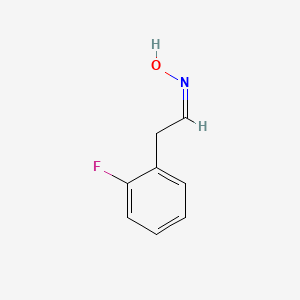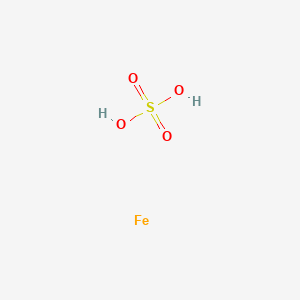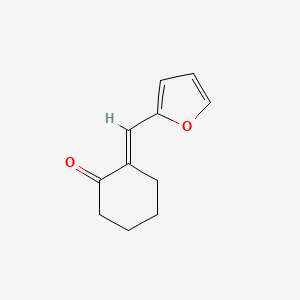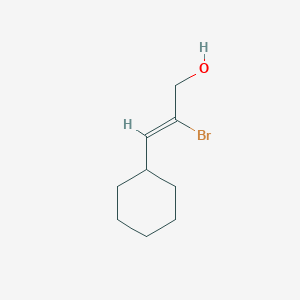![molecular formula C16 H22 Cl N3 O . x Cl H B1148397 Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl CAS No. 159358-29-9](/img/new.no-structure.jpg)
Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl] is a compound known for its significant role in medicinal chemistry. It is commonly referred to as Hydroxychloroquine Sulfate, a salt of hydroxychloroquine, which is a 4-aminoquinoline based antiviral drug . This compound has been widely studied for its antiviral, anti-inflammatory, and antimalarial properties.
Applications De Recherche Scientifique
Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl] has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in various analytical techniques.
Biology: It is studied for its effects on cellular processes and molecular pathways.
Medicine: It is used in the treatment of diseases like malaria, rheumatoid arthritis, and lupus.
Mécanisme D'action
Target of Action
The primary targets of Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl, also known as Hydroxychloroquine Sulfate , are the human Toll-like receptors TLR7 and TLR9 . These receptors play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and initiating immune responses.
Mode of Action
Hydroxychloroquine Sulfate interacts with TLR7 and TLR9, inhibiting their activation . This results in a decrease in the production of pro-inflammatory cytokines, which are substances secreted by immune cells that have an effect on other cells. This anti-inflammatory action is beneficial in diseases like rheumatoid arthritis and lupus, where the body’s immune system attacks its own tissues.
Biochemical Pathways
The interaction of Hydroxychloroquine Sulfate with TLR7 and TLR9 affects the biochemical pathways involved in the immune response. By inhibiting these receptors, the compound prevents the activation of the downstream signaling pathways that lead to the production of pro-inflammatory cytokines .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it can be readily absorbed and distributed in the body
Result of Action
The result of Hydroxychloroquine Sulfate’s action is a reduction in inflammation. By inhibiting the activation of TLR7 and TLR9, the compound reduces the production of pro-inflammatory cytokines . This can help to alleviate symptoms in conditions characterized by excessive inflammation, such as rheumatoid arthritis and lupus.
Action Environment
The action of Hydroxychloroquine Sulfate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH. It is also worth noting that the compound is stored at a temperature of 2-8°C , suggesting that it may be sensitive to heat
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl] involves multiple steps. One common method includes the reaction of 7-chloro-4-quinoline with a suitable amine to form the intermediate compound. This intermediate is then reacted with ethanolamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogens for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: Another 4-aminoquinoline compound with similar antimalarial properties.
Quinine: A naturally occurring compound used to treat malaria.
Mefloquine: A synthetic compound used as an antimalarial drug.
Uniqueness
Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl] is unique due to its broad spectrum of activity, including antiviral, anti-inflammatory, and antimalarial properties. Its ability to target multiple pathways makes it a versatile compound in medicinal chemistry .
Propriétés
Numéro CAS |
159358-29-9 |
|---|---|
Formule moléculaire |
C16 H22 Cl N3 O . x Cl H |
Poids moléculaire |
307.83(free base) |
Synonymes |
Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino]-, hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)







